Isonicotinic Acid: A Fundamental Properties Guide for Researchers
Isonicotinic Acid: A Fundamental Properties Guide for Researchers
Abstract: This technical guide provides an in-depth overview of the core properties of isonicotinic acid (also known as pyridine-4-carboxylic acid), a key organic compound in pharmaceutical and chemical research. It is an isomer of nicotinic acid (vitamin B3) and picolinic acid, distinguished by the position of the carboxylic acid group on the pyridine (B92270) ring.[1][2][3][4] Isonicotinic acid serves as a critical precursor in the synthesis of numerous therapeutic agents, most notably the first-line anti-tuberculosis drug, isoniazid (B1672263).[1][5][6] This document consolidates essential data on its chemical and physical properties, solubility, and spectral characteristics. Furthermore, it details common experimental protocols for its synthesis, purification, and analysis, and discusses its significant biological activities and applications in drug development. Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
Isonicotinic acid is a white to off-white crystalline solid at room temperature.[2][3][7] It is an amphoteric compound, capable of reacting with both acids and bases.[2][8] The compound is stable under normal temperatures and pressures.[9]
| Property | Value | Source(s) |
| IUPAC Name | Pyridine-4-carboxylic acid | [3][10] |
| Synonyms | 4-Pyridinecarboxylic acid, γ-picolinic acid | [1][7][11] |
| CAS Number | 55-22-1 | [3][11] |
| Molecular Formula | C₆H₅NO₂ | [1][3][11] |
| Molecular Weight | 123.11 g/mol | [1][2][3][10] |
| Melting Point | ≥300 °C (sublimes) | [2][3][8] |
| Boiling Point | 260 °C at 15 mmHg | [8] |
| Density | ~1.47 g/cm³ | [8] |
| pKa | 4.96 (at 25 °C) | [8][11] |
| Appearance | White to light yellow crystalline powder | [2][7][8] |
Solubility
Isonicotinic acid is sparingly soluble in cold water but its solubility increases significantly in hot water.[2][11] It is generally insoluble in nonpolar organic solvents like benzene (B151609) and ether.[2][11]
| Solvent | Solubility | Temperature (°C) | Source(s) |
| Water (cold) | 0.52 g/100 mL | 20 | [11] |
| Water | 5.2 g/L | 20 | [8] |
| Water | 6 g/L | 20 | [7] |
| Hot Water | Soluble | - | [2][8] |
| Ethanol | Soluble (in hot) | - | [2][8] |
| Methanol | Soluble | - | [12] |
| 1-Propanol | Soluble | - | [12] |
| 2-Propanol | Soluble | - | [12] |
| Benzene | Practically insoluble | - | [11] |
| Ether | Practically insoluble | - | [2][11] |
Spectral Data
Detailed spectral data (¹H-NMR, ¹³C-NMR, IR) should be obtained from dedicated spectral databases or through direct experimental analysis. For analytical purposes, UV spectrophotometry is commonly employed.
| Technique | Notable Peaks / Wavelengths | Source(s) |
| UV-Vis (in HPLC) | 200 nm | [13] |
| UV-Vis (in HPLC) | 261 nm | [14] |
Applications in Research and Drug Development
Isonicotinic acid is a versatile building block in medicinal chemistry and materials science.
-
Pharmaceutical Intermediate: Its most prominent role is as a starting material for synthesizing antitubercular drugs like isoniazid, iproniazid, ethionamide, and protionamide.[1][5][9] Derivatives have also been investigated for anti-inflammatory, antimicrobial, and antimalarial activities.[2][5][15]
-
Organocatalysis: It can be used as an organocatalyst in multi-component condensation reactions to synthesize complex heterocyclic compounds.[1][2][8]
-
Coordination Chemistry: As an organic ligand, it reacts with metal ions (e.g., copper(I) halides) to form coordination polymers and metal-organic frameworks (MOFs).[1][2][3][8]
Biological Activity and Signaling Pathways
While isonicotinic acid itself is considered the inactive isomer of nicotinic acid, its derivatives are highly bioactive.[2] The most critical biological application stems from its derivative, isoniazid, a cornerstone drug for treating tuberculosis.
Mechanism of Action of Isoniazid: Isoniazid is a prodrug that requires activation within the mycobacterium. The mycobacterial enzyme catalase-peroxidase (KatG) activates isoniazid, which then covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase. This action blocks the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall. The disruption of the cell wall leads to bacterial cell death.[5][16]
Caption: Mechanism of action for the isonicotinic acid derivative, Isoniazid.
Experimental Protocols
Synthesis
Method 1: Oxidation of 4-Methylpyridine (B42270) (γ-Picoline) A common industrial method involves the continuous oxidation of 4-methylpyridine using a catalyst, such as vanadium pentoxide.[8][17] Another approach is the oxidation using permanganate (B83412) or nitric acid.[3][11]
-
Protocol Outline: 4-methylpyridine is used as the raw material. It undergoes continuous oxidation in the presence of a vanadium pentoxide catalyst. The resulting isonicotinic acid is then purified. This method can achieve yields of 70-75%.[8][17]
Method 2: Ammoxidation of 4-Picoline On a commercial scale, isonicotinic acid is produced by the ammoxidation of 4-picoline, which is then followed by the hydrolysis of the resulting nitrile.[3]
-
Reaction Steps:
-
NC₅H₄CH₃ + 1.5 O₂ + NH₃ → NC₅H₄C≡N + 3 H₂O
-
NC₅H₄C≡N + 2 H₂O → NC₅H₄CO₂H + NH₃[3]
-
Purification
Method 1: Recrystallization Isonicotinic acid can be purified by repeated recrystallization from hot water.[8]
-
Protocol Outline: Dissolve the crude isonicotinic acid in a minimum amount of boiling water. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum at 110 °C.[8]
Method 2: Sublimation For higher purity, isonicotinic acid can be sublimed under reduced pressure.
-
Protocol Outline: Heat the crude isonicotinic acid to 260 °C under a vacuum of 15 mmHg.[8][11] The purified compound will deposit on a cold surface.
Analysis
High-Performance Liquid Chromatography (HPLC) is a precise method for the determination of isonicotinic acid and its derivatives.
Method 1: Mixed-Mode Chromatography
-
Column: Primesep 100 mixed-mode stationary phase column.[13]
-
Mobile Phase: Isocratic mixture of water, acetonitrile (B52724) (MeCN), and sulfuric acid.[13]
-
Detection: UV at 200 nm.[13]
Method 2: Reversed-Phase Chromatography
-
Column: SHIM-PACK VP-ODS C18.[14]
-
Mobile Phase: Methanol-water (40:60) containing 0.2% Docusate Sodium.[14]
-
Flow Rate: 0.8 mL/min.[14]
-
Detection: UV at 261 nm.[14]
Caption: A generalized experimental workflow for the HPLC analysis of Isonicotinic Acid.
Safety and Handling
Isonicotinic acid is considered a hazardous substance and requires careful handling.
-
Hazards: Causes serious eye irritation.[18] May cause skin and respiratory irritation.[19][20]
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, protective gloves, and a lab coat.[18] Use in a well-ventilated area or under a fume hood to avoid dust formation and inhalation.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[21][18]
-
Skin: Wash off with soap and plenty of water.[18]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[18][19]
-
Ingestion: Rinse mouth with water. Call a physician if you feel unwell.[21][18]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][22]
Conclusion
Isonicotinic acid is a compound of fundamental importance to researchers in medicinal chemistry and materials science. Its well-characterized physical and chemical properties, coupled with established synthetic and analytical protocols, make it a reliable and versatile research tool. The profound impact of its derivatives, particularly in the fight against tuberculosis, underscores its continued relevance in drug discovery and development. This guide serves as a foundational resource, providing the core data and methodologies necessary for the effective and safe utilization of isonicotinic acid in a research environment.
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